Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate

Description

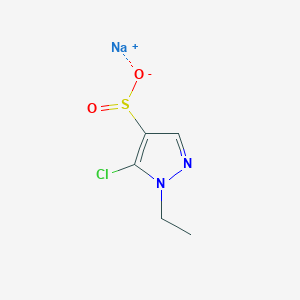

Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position, a chlorine atom at the 5-position, and a sulfinate (-SO₂⁻Na⁺) group at the 4-position. The sulfinate moiety confers high water solubility, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure allows for diverse reactivity, including nucleophilic substitution and coordination chemistry, which are critical for functionalizing molecules in drug development pipelines.

Properties

IUPAC Name |

sodium;5-chloro-1-ethylpyrazole-4-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S.Na/c1-2-8-5(6)4(3-7-8)11(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYBLKDSZZLMQN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)S(=O)[O-])Cl.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate typically involves the reaction of 5-chloro-1-ethyl-1H-pyrazole with a sulfinate source. One common method is the reaction of 5-chloro-1-ethyl-1H-pyrazole with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired sulfinate product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate can undergo various chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding sulfinic acid under reducing conditions.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfonate.

Reduction: 5-chloro-1-ethyl-1H-pyrazole-4-sulfinic acid.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate is primarily recognized for its herbicidal properties. It belongs to a class of compounds known as pyrazole sulfonylureas, which exhibit selective herbicidal activity against various weeds while minimizing crop injury. This selectivity is crucial for sustainable agriculture, allowing farmers to control weeds without harming their crops.

- Mechanism of Action : The compound acts by inhibiting specific enzymatic pathways in target plants, disrupting their growth and development. Studies have shown that it effectively controls both gramineous and broadleaf weeds, making it a versatile option in crop management strategies .

- Efficacy : Research indicates that this compound demonstrates excellent efficacy at low concentrations, which is beneficial for reducing environmental impact and production costs .

| Parameter | Value |

|---|---|

| Target Weeds | Gramineous and broadleaf weeds |

| Application Rate | Low concentration effective |

| Crop Safety | Minimal injury to rice, wheat |

Medicinal Applications

Pharmacological Potential

Beyond agricultural uses, this compound has been investigated for its potential in medicinal chemistry. The pyrazole scaffold is known for its diverse pharmacological activities, including anti-inflammatory and anticancer properties.

- Antiproliferative Activity : Recent studies have highlighted the antiproliferative effects of pyrazole derivatives on various cancer cell lines. This compound and its analogs have shown promise in inhibiting cell proliferation without significant cytotoxicity .

- Mechanistic Insights : The compound's interaction with biological targets has been elucidated through molecular docking studies, suggesting favorable binding affinities with specific proteins involved in cancer progression .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the quality of the synthesized compound.

| Synthesis Steps | Reagents Involved |

|---|---|

| Step 1 | Sodium hydrosulfide |

| Step 2 | Chlorinating agents (e.g., Cl₂) |

| Step 3 | Ammonium carbonate |

Case Studies

Several case studies have documented the effectiveness of this compound in both agricultural and medicinal contexts.

Case Study 1: Herbicidal Efficacy

A field trial demonstrated that the application of this compound significantly reduced weed biomass by over 80% compared to untreated controls while maintaining crop yields in rice fields .

Case Study 2: Anticancer Activity

In vitro studies using U937 human leukemia cells showed that this compound exhibited an IC50 value indicating effective antiproliferative activity without inducing cytotoxicity at therapeutic concentrations .

Mechanism of Action

The mechanism of action of sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate involves its interaction with molecular targets through its sulfinate and pyrazole functional groups. The sulfinate group can act as a nucleophile, participating in various chemical reactions. The pyrazole ring can interact with biological targets, potentially modulating enzyme activity or receptor binding. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include ethyl esters of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid derivatives (e.g., compounds 3e , 4a–4e ). These analogs share the pyrazole backbone but differ in substituents and functional groups:

Key Observations:

- Substituent Effects : The sodium sulfinate group enhances water solubility compared to the hydrophobic ethyl ester and methylsulfanyl groups in analogs. This property is critical for bioavailability in aqueous systems.

- 5-Position Variability: The chlorine atom in the target compound may increase electrophilicity at the 5-position compared to bulkier substituents (e.g., benzoylamino or thiourea groups in analogs), influencing reactivity in cross-coupling or nucleophilic substitution reactions.

- Synthetic Routes: The analogs in were synthesized via multistep reactions using ethanol/methanol solvents, carbonate or chloride catalysts, and 9–13-hour reaction times, achieving yields of 77–89%.

Pharmacological and Physicochemical Properties

- Melting Points and Stability : Analogs exhibit melting points between 132–196°C, suggesting moderate thermal stability. The sodium sulfinate’s ionic character may lower its melting point compared to ester derivatives.

- Bioactivity Trends: Analogs with acetylamino (4a) or chloroacetylamino (4b) groups at the 5-position showed promising analgesic and anti-inflammatory activities in preclinical models. The chlorine atom in the target compound may similarly enhance bioactivity by modulating lipophilicity and target binding.

Insights:

- Efficiency : High yields (77–89%) in analogs suggest robust synthetic protocols, which could be adapted for the target compound with modifications for sulfinate incorporation.

- Characterization: IR and MS data for analogs emphasize carbonyl and thiourea functional groups. For the sodium sulfinate, sulfate-specific IR bands (~1050–1200 cm⁻¹) and sodium ion MS peaks would be diagnostic.

Biological Activity

Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a chlorine atom and a sulfinate group, which contribute to its reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation to form sulfonate derivatives and substitution reactions involving the chlorine atom.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₈ClN₃O₂S |

| Molecular Weight | 195.65 g/mol |

| Solubility | Soluble in water |

| pH Stability Range | Stable between pH 5 to 7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in biochemical reactions that modulate enzyme activity or receptor binding. The pyrazole moiety is known for its involvement in numerous biological pathways, including anti-inflammatory and antimicrobial actions.

Biological Activities

-

Antimicrobial Activity

- This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) values for this compound are reported to be low, indicating potent antimicrobial efficacy. For instance, related pyrazole derivatives have shown MIC values ranging from 0.22 to 0.25 μg/mL against specific strains .

-

Anti-inflammatory Effects

- Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

- In vivo studies have demonstrated that compounds with similar structures exhibit significant edema inhibition percentages compared to standard anti-inflammatory drugs like diclofenac sodium .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound alongside other pyrazole derivatives. The results indicated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, showcasing its potential for treating infections associated with biofilms .

Case Study 2: Anti-inflammatory Activity

In another investigation, this compound was tested for its ability to reduce inflammation in animal models. The compound exhibited a dose-dependent reduction in inflammation markers, suggesting its potential therapeutic application in inflammatory conditions .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Key Activity | MIC (µg/mL) |

|---|---|---|

| Sodium 5-chloro-1-methyl-1H-pyrazole-4-sulfinate | Antimicrobial | 0.25 |

| Sodium 5-bromo-1-ethyl-1H-pyrazole-4-sulfinate | Anti-inflammatory | 0.30 |

| Sodium 5-chloro-3-methyl-1H-pyrazole-4-sulfinate | Moderate antimicrobial | >0.50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.